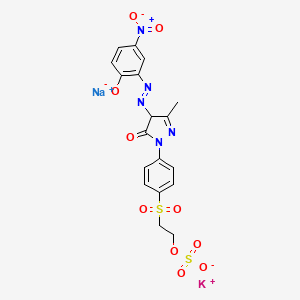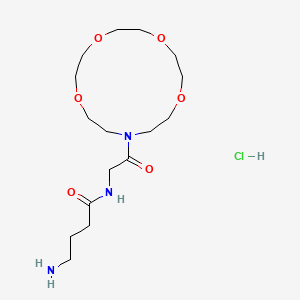
Butanamide, 4-amino-N-(2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, 4-amino-N-(2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl)-, monohydrochloride is a complex organic compound that features a butanamide backbone with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 4-amino-N-(2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl)-, monohydrochloride typically involves multiple steps:
Formation of the Butanamide Backbone: This can be achieved through the reaction of butanoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Tetraoxa-azacyclopentadecyl Group: This step may involve complexation reactions with appropriate precursors.
Formation of the Monohydrochloride Salt: The final compound is often converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the butanamide backbone.
Reduction: Reduction reactions could target the oxo group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxo derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It could be a building block for more complex molecules.
Biology
Biochemical Studies: The compound might be used to study enzyme interactions or metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In biochemical contexts, it might interact with enzymes or receptors, influencing molecular pathways. The exact molecular targets and pathways would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanamide Derivatives: Compounds with similar butanamide backbones.
Amino-oxo Compounds: Molecules featuring both amino and oxo groups.
Tetraoxa-azacyclopentadecyl Compounds: Other compounds containing the tetraoxa-azacyclopentadecyl group.
Uniqueness
The uniqueness of Butanamide, 4-amino-N-(2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl)-, monohydrochloride lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
116989-38-9 |
|---|---|
Molekularformel |
C16H32ClN3O6 |
Molekulargewicht |
397.9 g/mol |
IUPAC-Name |
4-amino-N-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl]butanamide;hydrochloride |
InChI |
InChI=1S/C16H31N3O6.ClH/c17-3-1-2-15(20)18-14-16(21)19-4-6-22-8-10-24-12-13-25-11-9-23-7-5-19;/h1-14,17H2,(H,18,20);1H |
InChI-Schlüssel |
HRUZPCPCCPFMPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOCCOCCN1C(=O)CNC(=O)CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


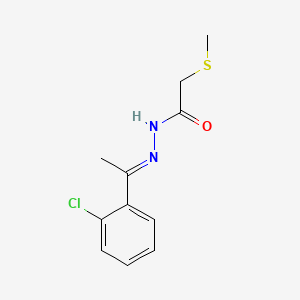
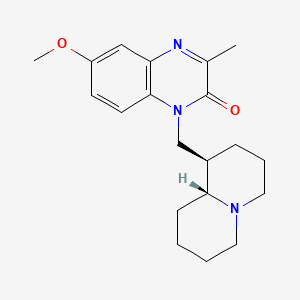
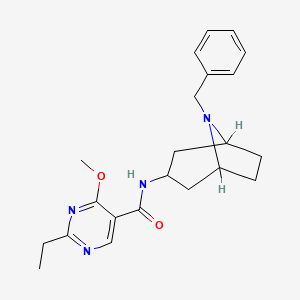
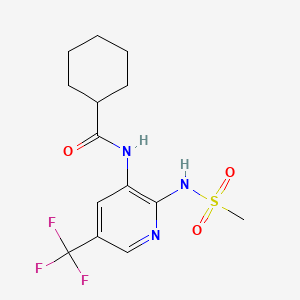
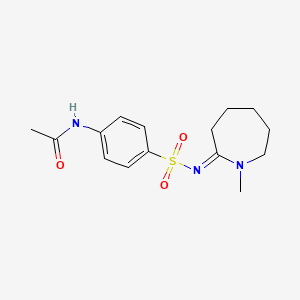

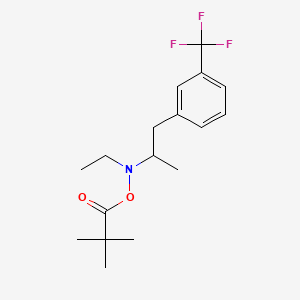
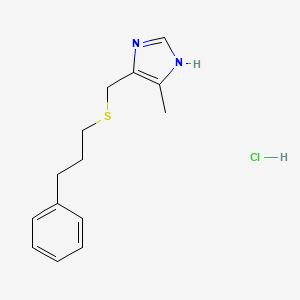

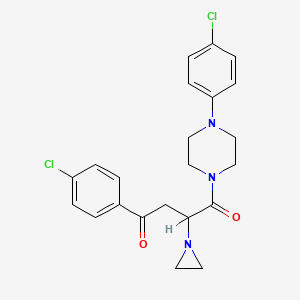
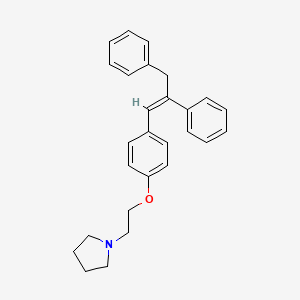
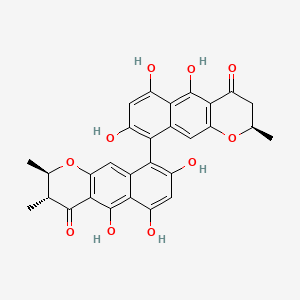
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide](/img/structure/B12739487.png)
